2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide is a chemical compound with a complex structure that includes a chloro group, a cyclopropylmethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenylacetic acid: This can be achieved through the reaction of 4-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis.
Formation of 2-chloroacetamide: This involves the reaction of chloroacetyl chloride with ammonia.
Coupling reaction: The final step involves the coupling of 4-methoxyphenylacetic acid with 2-chloroacetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide.
Substitution: Formation of N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide derivatives with various substituents.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-Chloro-N-(cyclopropylmethyl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-N-(cyclopropylmethyl)-N-(4-ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chloro, cyclopropylmethyl, and methoxyphenyl groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12-6-4-11(5-7-12)15(13(16)8-14)9-10-2-3-10/h4-7,10H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOHIAJZOBPEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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